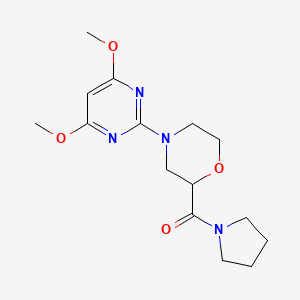![molecular formula C18H24N4O B6472904 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2640889-26-3](/img/structure/B6472904.png)
3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic compound that is oil-soluble . It has been used in sunscreen to absorb ultraviolet rays . It is a broad-spectrum (wide-band) ultraviolet absorber with extremely high light stability . It can absorb UVB to UVA, and its absorption peaks are located at wavelengths of 310 and 340 nanometers .
Synthesis Analysis
The compound has been synthesized as part of a study aiming to develop acetylcholinesterase inhibitor compounds . The compounds synthesized in the study bore 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The structures of the synthesized N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were elucidated .Chemical Reactions Analysis
The compound has been studied for its inhibitory effects on acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . The compound with the best AChE activity was found to show competitive inhibition .Mécanisme D'action
Target of Action
The primary targets of 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The compound with the best AChE activity was found to show competitive inhibition . This means that the compound competes with acetylcholine for the active site of the enzyme, thereby reducing the rate of acetylcholine hydrolysis .
Biochemical Pathways
By inhibiting AChE and BChE, the compound increases the levels of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic transmission, which can help alleviate the symptoms of diseases like Alzheimer’s, where there is a decrease in cholinergic transmission .
Result of Action
The molecular and cellular effects of the compound’s action include increased acetylcholine levels and enhanced cholinergic transmission. This can lead to improved cognitive functions, making it potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Analyse Biochimique
Biochemical Properties
The compound 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that the compound may play a role in modulating cholinergic transmission, which is crucial for cognitive functions .
Cellular Effects
In cellular contexts, this compound may influence cell function through its interactions with AChE. By inhibiting AChE, the compound could potentially increase acetylcholine levels, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with AChE, leading to the inhibition of this enzyme . This interaction occurs at the molecular level and can result in changes in gene expression related to cholinergic transmission .
Propriétés
IUPAC Name |
3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-15-3-8-18(20-19-15)22-13-11-21(12-14-22)10-9-16-4-6-17(23-2)7-5-16/h3-8H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYYPRJJNOAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-7-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B6472825.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472841.png)
![N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6472844.png)
![2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6472852.png)
![4-(6-methyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6472861.png)
![N,N,4-trimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6472873.png)
![4-(4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6472878.png)
![4-(2-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6472882.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472884.png)
![1-cyclopropyl-2-[(5-fluoropyrimidin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B6472891.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B6472894.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B6472898.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B6472913.png)
